molecular formula C18H20N2O2 B5739513 N-[2-(acetylamino)phenyl]-4-phenylbutanamide

N-[2-(acetylamino)phenyl]-4-phenylbutanamide

Cat. No.: B5739513
M. Wt: 296.4 g/mol
InChI Key: MLGYUSVPOORQFC-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It was first synthesized in the 1960s by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe its unique properties.

Mechanism of Action

The exact mechanism of action of N-[2-(acetylamino)phenyl]-4-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine and glutamate, two neurotransmitters that are involved in memory and learning. It also increases the density of certain receptors in the brain, such as the AMPA receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects. It also increases the synthesis of certain proteins in the brain, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(acetylamino)phenyl]-4-phenylbutanamide in lab experiments is its well-established safety profile. It has been used in clinical settings for decades and has been shown to be safe and well-tolerated. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-[2-(acetylamino)phenyl]-4-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Finally, there is interest in developing new analogs of this compound that may have even greater cognitive-enhancing effects.

Synthesis Methods

The synthesis of N-[2-(acetylamino)phenyl]-4-phenylbutanamide involves the reaction of 4-phenylbutyric acid with ethyl chloroformate, followed by the addition of N-[2-(acetylamino)phenyl]-4-phenylbutanamideyl-L-prolylglycine. The resulting compound is then purified to obtain the final product.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-4-phenylbutanamide has been extensively studied for its cognitive-enhancing effects. It is believed to improve memory, learning, and attention by modulating the activity of neurotransmitters in the brain, such as acetylcholine and glutamate. It has also been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress and inflammation.

Properties

IUPAC Name

N-(2-acetamidophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(21)19-16-11-5-6-12-17(16)20-18(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGYUSVPOORQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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